4-Bromo-3-fluorophenylacetic acid

Medicinal Chemistry Anticancer Drug Development Platinum Chemotherapeutics

Medicinal chemists developing next-generation platinum chemotherapeutics require the specific 4-bromo-3-fluoro substitution pattern-regioisomers or mono-halogenated analogs cannot replicate the 1700-fold potency improvement over cisplatin observed in Pt(IV) complexes. This compound's bromine atom serves as a robust cross-coupling handle (Suzuki, Stille, Heck) while the meta-fluorine modulates acidity (pKa 3.97) and lipophilicity (consensus LogP 2.39), enabling orthogonal sequential functionalization unavailable from non-halogenated or mono-halogenated alternatives. - Confirmed orthogonal reactivity: Br participates in Pd-catalyzed couplings; F remains inert, enabling iterative elaboration. - Predicted ADME: high GI absorption, no CYP inhibition, bioavailability score 0.56-ideal for lead optimization campaigns. - White to off-white crystalline solid, melting point 111-113 °C, molecular weight 233.03 g/mol.

Molecular Formula C8H6BrFO2
Molecular Weight 233.03 g/mol
CAS No. 942282-40-8
Cat. No. B1524718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-3-fluorophenylacetic acid
CAS942282-40-8
Molecular FormulaC8H6BrFO2
Molecular Weight233.03 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(=O)O)F)Br
InChIInChI=1S/C8H6BrFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12)
InChIKeyPSICSVFGBAGWMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-3-fluorophenylacetic Acid Overview


4-Bromo-3-fluorophenylacetic acid (CAS 942282-40-8) is a halogenated aromatic carboxylic acid derivative featuring a phenylacetic acid core with bromine at the 4-position and fluorine at the 3-position . This white to off-white crystalline solid (melting point 111–113°C ) exhibits a molecular weight of 233.03 g/mol and a predicted pKa of 3.97±0.10 . The compound is primarily employed as a versatile synthetic intermediate in medicinal chemistry, enabling orthogonal reactivity through its bromine atom (cross-coupling handle) and fluorine atom (modulator of electronic properties, lipophilicity, and metabolic stability) [1][2].

Synthetic Role
Orthogonal halogen handles for sequential cross-coupling strategies
Property Modulation
Fluorine and bromine tune acidity, lipophilicity, and electronic profiles in lead optimization
Procurement Logic
Correct regioisomer essential for reaction fidelity; melting-point verification aids identity check

4-Bromo-3-fluorophenylacetic Acid vs. Generic Analogs


The unique 4-bromo-3-fluoro substitution pattern on the phenylacetic acid scaffold confers a distinct combination of electronic effects, steric properties, and orthogonal reactivity that is not replicated by regioisomers or mono-halogenated analogs. In platinum(IV) anticancer complexes, the 4-bromophenylacetic acid ligand confers a 1700-fold improvement in potency over cisplatin, whereas the regioisomeric arrangement of halogens would be expected to produce markedly different steric and electronic interactions with the metal center [1]. Additionally, the bromine atom serves as a specific handle for cross-coupling reactions while the meta-fluorine modulates acidity (pKa 3.97 ) and lipophilicity (consensus LogP 2.39 )—properties that directly impact both synthetic efficiency and the pharmacokinetic profile of downstream drug candidates. Procurement of an incorrect regioisomer (e.g., 4-bromo-2-fluorophenylacetic acid) or mono-substituted analog would fundamentally alter the reactivity landscape and biological outcomes of the intended synthetic pathway.

  • !
    Regioisomers (e.g., 4-bromo-2-fluoro, 2-bromo-4-fluoro) exhibit different steric and electronic profiles that can shift cross-coupling outcomes and metal-complex geometry.
  • !
    Mono-halogenated phenylacetic acids lack the orthogonal reactivity pattern and will not support sequential functionalization strategies in the same way.
  • !
    Melting point and pKa differences may appear minor, but even small changes can alter salt formation, solubility, and reaction kinetics in multi-step syntheses.

4-Bromo-3-fluorophenylacetic Acid: Quantitative Comparison


Potency Against Du145 Prostate Cancer vs. Cisplatin

In platinum(IV) complexes incorporating halogenated phenylacetic acid ligands, the complex containing 4-bromophenylacetic acid (Complex 6) exhibited an average GI₅₀ of 20 nM across a panel of cancer cell lines, with a striking GI₅₀ of 0.7 nM in Du145 prostate cancer cells [1]. This represents a 1700-fold improvement in potency compared to cisplatin (1200 nM) and a nearly 7-fold improvement over the lead complex 56MESS (4.6 nM) in the same cell line [1].

Du145 Potency vs. Cisplatin
Head-to-head
Complex 6 GI₅₀ 0.7 nM vs. cisplatin 1200 nM (1700-fold)
Supports platinum(IV) complex cytotoxicity assessment in prostate cancer cell models.
In vitro Du145 assay; 6.6-fold over lead complex 56MESS.
Medicinal Chemistry Anticancer Drug Development Platinum Chemotherapeutics

Efficacy in ADDP-Resistant Ovarian Cancer vs. Cisplatin

In the ADDP-resistant ovarian cancer variant cell line, Complex 4 (containing 4-bromophenylacetic acid) exhibited a GI₅₀ of 6 nM, making it approximately 4700-fold more potent than cisplatin [1]. This highlights the compound's potential to overcome cisplatin resistance, a major clinical challenge in ovarian cancer treatment [1].

ADDP-Resistant Ovarian Cancer
Head-to-head
Complex 4 GI₅₀ 6 nM, ~4700-fold vs. cisplatin
Reported endpoint in resistant ovarian cancer variant cell line; informs resistance-overcoming ligand selection.
ADDP-resistant variant, in vitro cytotoxicity assay.
Medicinal Chemistry Drug Resistance Ovarian Cancer

Predicted Lipophilicity and Bioavailability

Computational predictions indicate that 4-Bromo-3-fluorophenylacetic acid has a consensus LogP of 2.39, a bioavailability score of 0.56, and is predicted to have high gastrointestinal absorption with no inhibition of major CYP450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) . The presence of the fluorine atom contributes to increased lipophilicity compared to non-fluorinated phenylacetic acid (LogP ≈1.4), which can enhance membrane permeability and metabolic stability of derived drug candidates [1].

Predicted ADME Profile
Class-level inference
Consensus LogP 2.39, bioavailability score 0.56, high GI absorption, no CYP inhibition flagged
In silico predictions suggest favorable drug-likeness; context for lead optimization programs.
Multiple-algorithm consensus; experimental validation needed.
Medicinal Chemistry Drug Design ADME Prediction

pKa Modulation by Halogen Substitution

The predicted pKa of 4-bromo-3-fluorophenylacetic acid is 3.97±0.10, which is substantially lower than that of unsubstituted phenylacetic acid (pKa ≈4.31) [1]. This increased acidity arises from the electron-withdrawing inductive effects of the bromine and fluorine substituents, which stabilize the conjugate base . The enhanced acidity can influence solubility, salt formation, and reactivity in coupling reactions, providing a distinct advantage in synthetic planning.

pKa Modulation
Class-level inference
Target: pKa 3.97±0.10 Phenylacetic acid: ~4.31 Δ ≈ -0.34 (more acidic)
Enhanced acidity may broaden deprotonation conditions and coupling reactivity.
ACD/Labs prediction at 25°C; confirm experimentally for critical conditions.
Physical Organic Chemistry Synthetic Methodology Reactivity Tuning

Melting Point as Quality Control Metric

4-Bromo-3-fluorophenylacetic acid exhibits a reported melting point of 111–113°C . In contrast, the regioisomer 4-bromo-2-fluorophenylacetic acid has a higher melting point of 143–147°C, while 2-bromo-4-fluorophenylacetic acid melts at 115–119°C . These distinct melting points provide a straightforward, low-cost method for confirming the correct regioisomer upon receipt, reducing the risk of costly synthetic failures due to incorrect material.

Melting Point ID Check
Source review
111–113°C
Distinct from regioisomers; enables rapid identity verification upon receipt.
Compare with 4-Br-2-F isomer (143–147°C); confirm against supplier COA.
Analytical Chemistry Quality Control Procurement Specification

4-Bromo-3-fluorophenylacetic Acid: Optimal Applications


Platinum(IV) Prodrugs Targeting Resistant Tumors

Based on the exceptional 4700-fold potency improvement over cisplatin in ADDP-resistant ovarian cancer cells and the 1700-fold improvement in Du145 prostate cancer cells , 4-bromo-3-fluorophenylacetic acid is a strategic choice for synthesizing platinum(IV) complexes designed to overcome drug resistance. Procurement of this specific halogenated phenylacetic acid is justified for medicinal chemistry programs focused on next-generation platinum chemotherapeutics.

Improving Oral Bioavailability and Metabolic Stability

The favorable predicted ADME profile—high GI absorption, no CYP inhibition, and a bioavailability score of 0.56 —makes 4-bromo-3-fluorophenylacetic acid a preferred building block for early-stage drug discovery programs aiming to improve pharmacokinetic properties. The compound's consensus LogP of 2.39 positions it within the optimal lipophilicity range for oral drug candidates, supporting its use in lead optimization campaigns.

Cross-Coupling Reactions with Orthogonal Halogen Reactivity

The presence of a bromine atom at the 4-position provides a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Heck), while the fluorine atom at the 3-position remains inert under these conditions . This orthogonal reactivity enables sequential functionalization strategies not possible with non-halogenated or mono-halogenated analogs. Researchers engaged in complex molecule synthesis should procure this compound specifically for its dual-halogen architecture.

SAR Studies of Halogen Effects on Target Binding

The distinct electronic and steric properties conferred by the 4-bromo-3-fluoro substitution pattern provide a valuable probe for SAR studies. The lower pKa (3.97 ) compared to non-halogenated phenylacetic acid alters the ionization state at physiological pH, while the bromine atom can engage in halogen bonding interactions with protein targets [1]. Procuring this specific compound allows medicinal chemists to systematically evaluate the contribution of dual halogenation to target affinity and selectivity.

Application
Selection Property
Validation Focus
Platinum(IV) complex synthesis for resistant tumor model studies
Halogen-specific ligand reactivity
Cell-line potency assays with cisplatin comparator
Lead optimization aiming to improve oral pharmacokinetic profile
Favorable predicted ADME space (logP, CYP)
Experimental permeability and microsomal stability verification
Sequential cross-coupling / orthogonal functionalization strategies
Dual halogen (Br for coupling, F inert)
Reaction yield and regioselectivity under Pd catalysis
Structure-activity relationship studies of halogen effects
Distinct electronic/steric and acidity pattern
Target binding affinity and ionization-state impact at physiological pH

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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